N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
CAS No.: 329079-56-3
Cat. No.: VC4603300
Molecular Formula: C14H13F2N3OS
Molecular Weight: 309.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329079-56-3 |
|---|---|
| Molecular Formula | C14H13F2N3OS |
| Molecular Weight | 309.33 |
| IUPAC Name | N-(2,4-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C14H13F2N3OS/c1-8-5-9(2)18-14(17-8)21-7-13(20)19-12-4-3-10(15)6-11(12)16/h3-6H,7H2,1-2H3,(H,19,20) |
| Standard InChI Key | SDJXVKLHPPOSFP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=C(C=C2)F)F)C |
Introduction
N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of acetamides. It features a unique combination of functional groups, including a sulfanyl group linked to a pyrimidine ring and a difluorophenyl group attached to an acetamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which could be leveraged in various therapeutic applications.
Synthesis and Preparation
The synthesis of N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide likely involves multiple steps, including the formation of the sulfanyl linkage and the attachment of the difluorophenyl group to the acetamide moiety. Common solvents for such reactions include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are effective at dissolving organic compounds.
Synthesis Steps:
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Preparation of Starting Materials: Synthesis of the pyrimidine and difluorophenyl components.
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Formation of Sulfanyl Linkage: Reaction to form the sulfanyl bond between the pyrimidine and the acetamide precursor.
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Attachment of Difluorophenyl Group: Coupling reaction to attach the difluorophenyl group to the acetamide moiety.
Biological Activity and Potential Applications
While specific biological activity data for N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is not available, compounds with similar structures have shown promise in various therapeutic areas. For instance, pyrimidine derivatives are known for their roles in medicinal chemistry, including antimicrobial and anticancer applications . The presence of fluorine atoms can enhance lipophilicity, potentially improving bioavailability.
| Potential Application | Rationale |
|---|---|
| Antimicrobial Agents | Similar compounds have shown antimicrobial activity, suggesting potential for this compound. |
| Anticancer Agents | Pyrimidine derivatives are explored for their anticancer properties, which could apply here. |
| Other Therapeutic Areas | The unique structure may offer opportunities in other therapeutic areas, pending further research. |
Future Research Directions:
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Biological Activity Screening: Evaluate the compound against various biological targets to identify potential therapeutic applications.
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Structural Modifications: Investigate how modifications to the compound's structure affect its biological activity.
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Pharmacokinetic Studies: Assess the compound's bioavailability, metabolism, and excretion to understand its potential as a drug candidate.
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